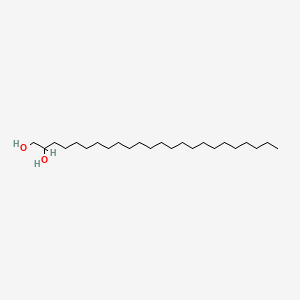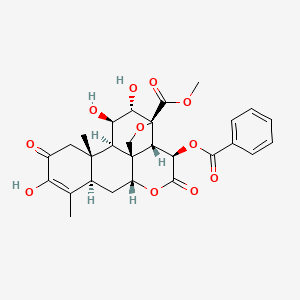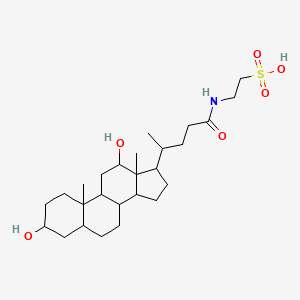![molecular formula C15H21N4+ B1228410 1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICI-D7288, also known as ZD7288, is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. It is widely used in physiological studies to investigate the role of HCN channels in various biological processes. The compound is known for its ability to reduce heart rate without impairing cardiac function and has been used in studies related to neuropathic pain .
Aplicaciones Científicas De Investigación
ICI-D7288 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of HCN channels.
Biology: Employed in research related to neuronal function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as neuropathic pain and cardiac arrhythmias.
Industry: Utilized in the development of new drugs and therapeutic agents targeting HCN channels
Métodos De Preparación
The synthesis of ICI-D7288 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The synthetic route typically involves the reaction of 4-ethylphenylamine with 1,2-dimethyl-6-methylaminopyrimidinium chloride under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
ICI-D7288 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also be performed on ICI-D7288, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Mecanismo De Acción
ICI-D7288 exerts its effects by selectively blocking HCN channels. These channels are involved in the regulation of electrical activity in the heart and brain. By inhibiting HCN channels, ICI-D7288 reduces the hyperpolarization-activated cation current, leading to a decrease in heart rate and modulation of neuronal activity. The compound also affects sodium currents in certain neurons, which may contribute to its analgesic effects .
Comparación Con Compuestos Similares
ICI-D7288 is unique in its high selectivity for HCN channels. Similar compounds include:
Zatebradine hydrochloride: Another HCN channel blocker with similar effects on heart rate and neuronal activity.
Cilobradine hydrochloride: An HCN channel blocker used in research related to cardiac and neuronal functions.
Alinidine: An HCN channel blocker with antiarrhythmic effects
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and specific applications.
Propiedades
Fórmula molecular |
C15H21N4+ |
|---|---|
Peso molecular |
257.35 g/mol |
Nombre IUPAC |
4-N-ethyl-6-N,1,2-trimethyl-4-N-phenylpyrimidin-1-ium-4,6-diamine |
InChI |
InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3/p+1 |
Clave InChI |
JABSKGQQWUDVRU-UHFFFAOYSA-O |
SMILES |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC |
SMILES canónico |
CCN(C1=CC=CC=C1)C2=CC(=[N+](C(=N2)C)C)NC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Gadolinium(3+);2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B1228328.png)


![3,4,5-trimethoxy-N-[2-(1-methyl-2-benzimidazolyl)ethyl]benzamide](/img/structure/B1228333.png)

![5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/no-structure.png)
![4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde oxime](/img/structure/B1228342.png)

![N-[2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl]-4-nitroaniline](/img/structure/B1228344.png)
![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)


![[2-(4-Butyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-ethyl]-dimethyl-amine](/img/structure/B1228350.png)